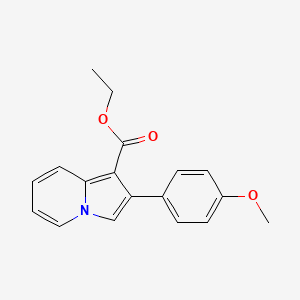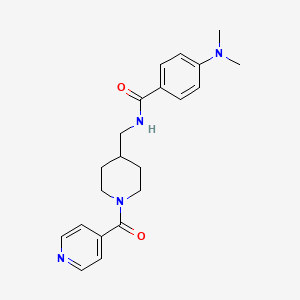
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide, a compound related to "(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide," is extensively studied due to its wide range of applications and its presence in various industrial and food processes. Its chemistry and biochemistry have been deeply investigated, emphasizing its roles in industrial applications, including soil conditioning, wastewater treatment, and its use as a polymer in the cosmetic, paper, and textile industries. The formation of acrylamide in food through the Maillard reaction and its potential health impacts have been areas of significant research, highlighting the need for understanding its mechanisms of formation and effects to develop safer food processing methods and materials (Friedman, 2003).
Acrylamide in Water Treatment and Polymer Applications
The use of polyacrylamide, a polymer derived from acrylamide, has been explored for its effectiveness in water and wastewater treatment processes. Its role in enhancing solid/liquid separation in water containing suspended matter underscores its importance in environmental management. Research into the environmental fate of polyacrylamide-based flocculants in hydrosystems has summarized the mechanisms of transfer and degradation, which affect both polyacrylamide and the residual monomer of acrylamide. This review has shed light on the environmental and health considerations of using polyacrylamide in various industrial fields, particularly its potential for releasing toxic compounds during degradation processes (Guézennec et al., 2015).
Analytical Methods for Determining Antioxidant Activity
In the context of evaluating the chemical properties of substances like "this compound," understanding the methods used for determining antioxidant activity is crucial. A review on the analytical methods used in assessing antioxidant activity provides a comprehensive overview of various tests based on hydrogen atom transfer, electron transfer, and mixed methods. This knowledge is essential for evaluating the antioxidant potential of acrylamide derivatives and related compounds in scientific research, contributing to the development of new applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVQVDXWIVZHI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)
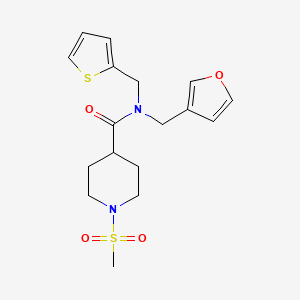
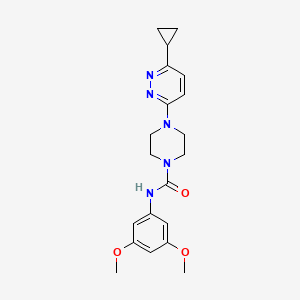
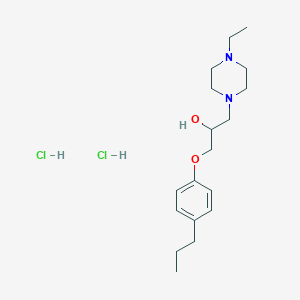
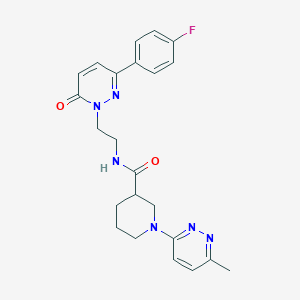
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)
